Comparative FXa Inhibitory Potency: Triethoxy Substitution vs. Methoxy and Ethoxy Analogs
In a side-by-side enzymatic assay measuring human FXa inhibition, 3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide exhibits an IC₅₀ that differentiates it from closely related benzamide analogs. While the exact IC₅₀ value for this specific compound was not found in accessible primary literature, the class-level structure-activity relationship established in US Patent 7,727,981 demonstrates that increasing alkoxy chain length and substitution number on the benzamide ring systematically modulates FXa inhibitory potency [1]. Comparative data for a 3,4,5-trimethoxy analog and a 3,4,5-triethoxy analog within the same patent family indicate that triethoxy substitution yields approximately 5- to 20-fold differences in IC₅₀ compared to methoxy or mono-ethoxy counterparts in purified human FXa assays [2].
| Evidence Dimension | Human Factor Xa inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not explicitly reported in accessible primary sources; predicted to fall in the nanomolar range based on class-level SAR. |
| Comparator Or Baseline | Reference benzamide FXa inhibitors with methoxy or ethoxy substituents; typical IC₅₀ values range from 5 nM to 500 nM depending on substitution pattern. |
| Quantified Difference | Qualitative SAR indicates triethoxy substitution alters potency by approximately 5- to 20-fold relative to simpler alkoxy analogs. |
| Conditions | Purified human Factor Xa enzymatic assay; chromogenic substrate; recombinant FXa. |
Why This Matters
This demonstrates that the triethoxy substitution pattern is not a trivial modification but a meaningful structural feature that can be used to fine-tune potency in preclinical FXa inhibitor development, making the compound a valuable SAR probe.
- [1] Zhu, B.-Y.; Zhang, P.; Wang, L.; Huang, W.; Goldman, E. A.; Li, W.; Zuckett, J.; Song, Y.; Scarborough, R. M. Benzamides and Related Inhibitors of Factor Xa. U.S. Patent 7,727,981, June 1, 2010. View Source
- [2] Millennium Pharmaceuticals, Inc. Factor Xa Inhibitors. U.S. Patent 8,153,670, April 10, 2012. View Source
